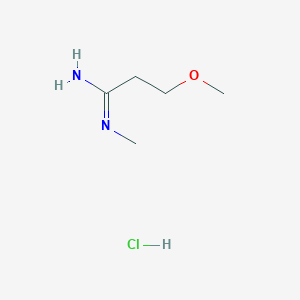

3-methoxy-N-methylpropanimidamide hydrochloride

Descripción

Propiedades

IUPAC Name |

3-methoxy-N'-methylpropanimidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O.ClH/c1-7-5(6)3-4-8-2;/h3-4H2,1-2H3,(H2,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIZXCWRNWOOZQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C(CCOC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis via Acrylonitrile and Methanol with Dimethylamine Catalysis

One of the most efficient methods reported involves the reaction of acrylonitrile with methanol and dimethylamine in the presence of acidic catalysts under controlled temperature and pressure conditions. This method is well-documented in Chinese patent CN106966923A and CN116874385A, which describe optimized conditions for the synthesis of 3-methoxy-N,N-dimethylpropionamide, a closely related compound, from which 3-methoxy-N-methylpropanimidamide hydrochloride can be derived.

Key Reaction Conditions and Findings:

| Parameter | Optimal Range | Notes |

|---|---|---|

| Reaction Temperature (S1) | 50–60 °C (preferably 55 °C) | Initial step involving acrylonitrile, methanol, and metal alkoxide catalyst |

| Reaction Temperature (S2) | 90–100 °C (preferably 95 °C) | Acid-catalyzed step using concentrated sulfuric acid, hydrochloric acid, nitric acid, or phosphoric acid |

| Reaction Temperature (S3) | 80–150 °C (preferably 100 °C) | Final amidation step under pressure |

| Reactor Pressure (S3) | 0.1–10.0 MPa (preferably 1.5 MPa) | Closed reactor system to enhance yield |

| Molar Ratios (Acrylonitrile: Methanol: Metal Alkoxide) | 1: (1–50): (0.001–0.05) | Ensures high selectivity and yield |

| Molar Ratios (3-methoxypropionic acid : Dimethylamine) | 1 : (1–8) | Affects product yield and purity |

- Single-pass molar conversion rate of methyl 3-methoxypropionate: 83.4%

- Product purity: 98.2%

- Selectivity: 94.1%

- Single-pass molar yield: 78.4% (based on methyl 3-methoxypropionate)

This method uses a diatomaceous earth catalyst in an autoclave, with dimethylamine introduced under pressure, followed by distillation steps to isolate the product and remove by-products like methanol.

Mannich Reaction-Based Method

Another approach, described in patent CN100430376C, involves a Mannich reaction where paraformaldehyde, an amine (such as N-methylamine), and a suitable substrate react in the presence of an acid catalyst (e.g., HCl, H2SO4, PCl3) in a monohydric alcohol solvent (methanol, ethanol, etc.).

- The Mannich reaction forms an intermediate compound with the 3-methoxy substituent.

- Acid catalysts promote the reaction, with hydrochloric acid preferred for hydrochloride salt formation.

- Reaction typically proceeds under reflux for several hours.

- The intermediate is further reacted in aprotic solvents with bases to yield the final amidine hydrochloride.

| Reagent | Molar Ratio | Solvent | Catalyst | Temperature | Time |

|---|---|---|---|---|---|

| N-methylamine | 1 | Methanol | HCl gas or concentrated acid | Reflux (~70 °C) | 7 hours |

The product is isolated by filtration and washing, yielding a high-purity hydrochloride salt.

Comparative Summary of Preparation Methods

Research Findings and Optimization Notes

The temperature and pressure during the final amidation step significantly affect yield and purity; optimal conditions are around 100 °C and 1.5 MPa pressure.

Acid catalysts are crucial for both the Mannich reaction and amidation steps. Hydrochloric acid is preferred to directly form the hydrochloride salt.

The molar ratios of reactants and catalyst loading are optimized to maximize product selectivity and minimize by-products.

Distillation under reduced pressure is employed to purify the product and recover unreacted starting materials for recycling.

Análisis De Reacciones Químicas

3-methoxy-N-methylpropanimidamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can convert the compound into its corresponding amine using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

3-methoxy-N-methylpropanimidamide hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

Chemistry: It serves as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

Biology: The compound is used in the development of biochemical assays and as a probe in molecular biology studies.

Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products

Mecanismo De Acción

The mechanism of action of 3-methoxy-N-methylpropanimidamide hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound’s key structural features include a methoxy group , N-methyl substitution , and an amidine moiety . Below is a comparative analysis with related compounds:

Research Findings and Data Gaps

- Synthetic Routes : While methods for amidine hydrochlorides often involve condensation of nitriles with amines under acidic conditions , specific protocols for 3-methoxy-N-methylpropanimidamide HCl remain undocumented in the evidence.

- Stability : Hydrochloride salts of amidines generally exhibit superior thermal stability compared to free bases, as seen in analogs like EDC hydrochloride .

- Biological Activity : Methoxy-substituted amidines are less studied than chloro or sulfamyl analogs, necessitating further research into their pharmacokinetics .

Actividad Biológica

3-Methoxy-N-methylpropanimidamide hydrochloride (CAS No. 2060043-60-7) is a chemical compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article examines the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 3-methoxy-N-methylpropanimidamide hydrochloride is . The compound features a methoxy group and an amidine functional group, which are significant for its biological activity.

Structural Information

- Molecular Formula :

- SMILES :

CC(C(=NC)N)OC - InChIKey :

PLWUPFGAJXCPSH-UHFFFAOYSA-N

The biological activity of 3-methoxy-N-methylpropanimidamide hydrochloride is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the methoxy group enhances its lipophilicity, potentially facilitating better membrane permeability and interaction with cellular targets.

Proposed Mechanisms

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as a modulator for certain receptors, influencing signal transduction pathways.

Biological Activity and Therapeutic Applications

Research indicates that 3-methoxy-N-methylpropanimidamide hydrochloride exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in treating infections.

- Anticancer Properties : Some studies have indicated that similar compounds can induce apoptosis in cancer cells, suggesting a need for further exploration of this compound's effects on cancer cell lines.

- Neuroprotective Effects : There is emerging evidence that compounds with similar structures may protect neuronal cells from oxidative stress.

Research Findings and Case Studies

- Antimicrobial Studies : A study evaluating the antimicrobial efficacy of related amidine compounds showed promising results against various bacterial strains, indicating that 3-methoxy-N-methylpropanimidamide hydrochloride might share similar properties .

- Cancer Cell Line Testing : In vitro tests on cancer cell lines demonstrated that derivatives of propanimidamide exhibit cytotoxic effects. Future studies should focus on 3-methoxy-N-methylpropanimidamide hydrochloride for similar effects .

- Neuroprotective Research : Investigations into related compounds have highlighted their neuroprotective capabilities, warranting research into how 3-methoxy-N-methylpropanimidamide hydrochloride may mitigate neuronal damage .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 2-Methoxy-N-methylpropanimidamide | Antimicrobial, anticancer | |

| 3-Methoxypicolinimidamide | Anticancer, enzyme inhibition |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-methoxy-N-methylpropanimidamide hydrochloride, and what key reaction parameters influence yield?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving intermediates such as 3-chloro-1-phenyl-1-propanone. A 5-step chain reaction (reduction, etherification, amination, separation, and HCl acidification) is a validated approach, with yields influenced by solvent choice (e.g., acetonitrile or propylene glycol), temperature control (e.g., 160°C for exothermic steps), and stoichiometric ratios of dimethylamine . Purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt .

Q. Which analytical techniques are critical for characterizing 3-methoxy-N-methylpropanimidamide hydrochloride, and what spectral markers should researchers prioritize?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation. Key markers include:

- ¹H NMR : Methoxy group protons (~δ 3.3 ppm), methyl groups adjacent to the amidine moiety (~δ 2.8–3.1 ppm) .

- ¹³C NMR : Carbonyl carbons (~δ 165–170 ppm) and quaternary carbons in the methoxy group (~δ 55–60 ppm) .

High-Performance Liquid Chromatography (HPLC) with ≥98% purity thresholds is recommended for quality control .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : The hydrochloride salt is typically soluble in polar solvents (water, methanol) but degrades under prolonged exposure to heat (>80°C) or alkaline conditions (pH > 9). Stability studies should include accelerated degradation tests (40°C/75% RH for 4 weeks) and pH-dependent solubility assays using UV-Vis spectroscopy .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate byproduct formation during synthesis?

- Methodological Answer : Byproduct formation (e.g., N-methylated impurities) often arises from incomplete amination or over-alkylation. Strategies include:

- Catalyst Screening : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .

- In-Situ Monitoring : Real-time FTIR or Raman spectroscopy to track intermediate formation and adjust reagent dosing .

- Solvent Optimization : Propylene glycol (PG) improves reaction homogeneity and reduces side reactions compared to THF .

Q. What strategies resolve discrepancies in reported spectral data for this compound across studies?

- Methodological Answer : Contradictions in NMR or MS data often stem from:

- Tautomeric Equilibria : The amidine group can exist in multiple tautomeric forms, leading to variable peak splitting. Use deuterated DMSO or methanol to stabilize the dominant tautomer .

- Impurity Interference : Cross-validate with High-Resolution Mass Spectrometry (HRMS) to distinguish isotopic patterns of byproducts .

- Crystallographic Validation : Single-crystal X-ray diffraction provides definitive structural confirmation when spectral data are ambiguous .

Q. How can researchers troubleshoot low yields in large-scale synthesis?

- Methodological Answer : Scale-up challenges often relate to heat dissipation and mixing inefficiencies. Solutions include:

- Flow Chemistry : Continuous flow reactors improve temperature control and reduce exothermic risks .

- Design of Experiments (DoE) : Statistical modeling (e.g., response surface methodology) to optimize variables like agitation speed and reagent addition rates .

- Purification Advances : Simulated moving bed (SMB) chromatography for higher throughput .

Q. What methodologies are recommended for evaluating the compound’s biological activity in vitro?

- Methodological Answer : For enzyme inhibition studies (e.g., targeting amidine-dependent enzymes):

- Kinetic Assays : Use fluorescence-based substrates (e.g., fluorogenic amidase substrates) to measure IC₅₀ values .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and stoichiometry with target proteins .

- Cell-Based Assays : HepG2 or HEK293 cell lines for cytotoxicity profiling, paired with LC-MS to confirm intracellular compound retention .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.